molecular formula C16H24N2O5 B13762182 Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- CAS No. 68400-49-7

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-

Cat. No.: B13762182
CAS No.: 68400-49-7
M. Wt: 324.37 g/mol
InChI Key: QKOQWHQAZFRCQI-UHFFFAOYSA-N
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Description

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- (CAS 68400-50-0, C₁₆H₂₄N₂O₅) is a nitroaromatic morpholine derivative characterized by a benzene ring substituted with two isopropoxy groups at positions 2 and 5, a nitro group at position 4, and a morpholine ring at position 4 . The isopropoxy groups impart steric bulk and lipophilicity, distinguishing it from simpler nitroaromatic morpholines.

Properties

CAS No.

68400-49-7

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

4-[4-nitro-2,5-di(propan-2-yloxy)phenyl]morpholine

InChI

InChI=1S/C16H24N2O5/c1-11(2)22-15-10-14(18(19)20)16(23-12(3)4)9-13(15)17-5-7-21-8-6-17/h9-12H,5-8H2,1-4H3

InChI Key

QKOQWHQAZFRCQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1N2CCOCC2)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

Parameter Description
Chemical Name Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-
Molecular Formula C16H24N2O5
Molecular Weight 324.378 g/mol
CAS Number 68400-49-7
InChI Key QKOQWHQAZFRCQI-UHFFFAOYSA-N
LogP 3.17

The compound consists of a morpholine ring linked at the 4-position to a phenyl ring substituted with a nitro group at the 4-position and two 1-methylethoxy groups at the 2- and 5-positions.

Preparation Methods

General Synthetic Strategy

The preparation of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- typically involves nucleophilic substitution or condensation reactions where the morpholine moiety is introduced onto a suitably functionalized nitrophenyl precursor bearing the 1-methylethoxy substituents.

The synthetic approach can be summarized as follows:

  • Starting materials: 2,5-bis(1-methylethoxy)-4-nitrophenyl derivatives, often halogenated at the 4-position for nucleophilic substitution.
  • Nucleophile: Morpholine, acting as a nucleophile to substitute the halogen or other leaving groups.
  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are preferred to facilitate the substitution reaction.
  • Reaction conditions: Elevated temperatures (typically 100–150 °C) and controlled reaction times (4–24 hours) to ensure completion.
  • Catalysts or additives: Sometimes bases or phase transfer catalysts are used to enhance reaction rates.

Specific Methodologies from Literature and Patents

Halogenated Precursor Route

A reported method involves the preparation of a 4-halogenated nitrophenyl intermediate (e.g., 4-chloro-2,5-bis(1-methylethoxy)-nitrobenzene), which undergoes nucleophilic aromatic substitution with morpholine under controlled conditions.

  • Solvent: Tetrahydrofuran (THF), DMF, or dichloromethane (DCM).
  • Molar ratios: Morpholine or its equivalent used in 1:1 to 5:1 molar ratio relative to the halogenated precursor.
  • Temperature: 120–150 °C preferred for optimal substitution.
  • Reaction monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
  • Reaction time: Typically 4 to 8 hours, up to 24 hours if necessary.
Ether Substitution and Nucleophilic Aromatic Substitution (SNAr)

The 1-methylethoxy groups are introduced on the phenyl ring prior to morpholine substitution, often via etherification of hydroxy groups on the nitrophenyl ring using isopropyl alcohol derivatives under acidic or basic catalysis.

Following etherification, the halogenated nitrophenyl intermediate is reacted with morpholine to yield the target compound.

Alternative Approaches

While direct literature on this exact compound is limited, analogous compounds such as 4-(2,5-diethoxy-4-nitrophenyl)morpholine have been prepared via similar nucleophilic substitution routes. These methods reinforce the general approach of halogenated nitrophenyl intermediates reacting with morpholine in polar aprotic solvents.

Data Table: Summary of Preparation Parameters

Parameter Range / Typical Value Notes
Starting material 4-Halogenated 2,5-bis(1-methylethoxy)-4-nitrophenyl derivative Usually 4-chloro or 4-bromo derivative
Nucleophile Morpholine Stoichiometric to slight excess (1–5 eq)
Solvent DMF, NMP, DMSO, THF, DCM Polar aprotic solvents preferred
Temperature 100–150 °C Optimal range for nucleophilic substitution
Reaction time 4–24 hours Monitored by TLC/HPLC/NMR
Molar ratio (Nucleophile:Substrate) 1:1 to 5:1 Higher ratios favor complete substitution
Reaction monitoring techniques TLC, HPLC, NMR For reaction progress and purity

Research Findings and Analysis

  • The nucleophilic aromatic substitution on halogenated nitrophenyl rings is well-established and efficient for introducing morpholine substituents.
  • The presence of electron-withdrawing nitro groups activates the aromatic ring toward nucleophilic substitution, facilitating the displacement of halogens by morpholine.
  • The 1-methylethoxy substituents influence the electronic environment and steric profile, which can affect reaction rates and yields. Etherification prior to morpholine substitution is critical to ensure correct substitution pattern.
  • Use of polar aprotic solvents enhances nucleophilicity of morpholine and solubilizes both reactants, improving reaction kinetics.
  • Elevated temperatures are necessary to overcome activation energy barriers for substitution, but must be balanced to avoid decomposition.
  • Reaction monitoring by chromatographic and spectroscopic methods ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized morpholine compounds .

Scientific Research Applications

Analytical Chemistry

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A notable application involves the use of reverse-phase HPLC methods where the mobile phase consists of acetonitrile and water with phosphoric acid. This method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities effectively .

Pharmacological Studies

The compound's structural characteristics make it a candidate for pharmacological research. Its derivatives may exhibit biological activity that can be explored for therapeutic applications. For instance, studies have indicated that similar nitrophenyl morpholines can act as potential inhibitors in various biochemical pathways .

Environmental Science

Due to its chemical stability and potential toxicity, Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- is also of interest in environmental monitoring. The compound's presence in wastewater and its effects on aquatic life are subjects of ongoing research, aiming to assess its environmental impact and develop remediation strategies .

Case Study 1: HPLC Method Development

A study conducted on the separation of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- using Newcrom R1 HPLC columns demonstrated effective isolation of the compound from complex biological matrices. The research highlighted the importance of optimizing mobile phase conditions to enhance separation efficiency and sensitivity for mass spectrometry applications .

Research focusing on the biological activity of nitrophenyl morpholines has shown promising results in inhibiting specific enzymes involved in cancer progression. The study evaluated various derivatives of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- for their potency against cancer cell lines, revealing significant inhibitory effects that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

4-(4-Nitrophenyl)morpholine (CAS 10389-51-2, C₁₀H₁₂N₂O₃)

  • Structure : A benzene ring with a nitro group at position 4 and a morpholine ring at position 4.
  • Key Differences : Lacks the bis(isopropoxy) substituents, resulting in lower molecular weight (205.25 g/mol vs. 324.37 g/mol) and higher polarity .
  • Properties: Melting Point: 96–98°C . Solubility: Soluble in polar solvents like methanol and chloroform .
  • Applications : Used as a building block in pharmaceuticals (e.g., anti-inflammatory agents) and environmental pollutant studies .

Benzenediazonium, 2,5-bis(1-methylethoxy)-4-(4-morpholinyl)-, tetrafluoroborate(1-) (CAS 68400-46-4, C₁₆H₂₄BF₄N₃O₃)

  • Structure : Shares the bis(isopropoxy)-4-nitrophenyl backbone but includes a diazonium group and tetrafluoroborate counterion.
  • Key Differences : The diazonium group enhances reactivity, making it suitable for coupling reactions.
  • Applications : Used in HPLC analysis (e.g., separation on Newcrom R1 columns) and as an intermediate in organic synthesis .

1-Benzoyl-4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]piperazine

  • Structure : Replaces the morpholine ring with a piperazine group and adds a benzoyl substituent.
  • Applications : Likely explored in drug discovery for antimicrobial or anticancer agents .

4,4′-[(4-Nitrophenyl)methylene]bis[morpholine] (CAS 6425-11-2, C₁₅H₂₀N₃O₃)

  • Structure : Two morpholine rings connected via a nitrobenzylidene bridge.
  • Applications : Possible use in polymer chemistry or as a ligand in catalysis .

2,5-bis(1-methylethoxy)-4-(morpholino)benzenediazonium tetrachlorozincate (CAS 28294-55-5)

  • Structure : Similar bis(isopropoxy)-4-morpholinyl backbone but as a diazonium salt with a tetrachlorozincate counterion.
  • Key Differences : Counterion influences stability and solubility.
  • Applications : Reactive intermediate in electrophilic substitution reactions .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- (68400-50-0) C₁₆H₂₄N₂O₅ Bis(isopropoxy), nitro, morpholine 324.37 Pharmaceutical intermediates, organic synthesis
4-(4-Nitrophenyl)morpholine (10389-51-2) C₁₀H₁₂N₂O₃ Nitro, morpholine 205.25 Drug development, environmental studies
Benzenediazonium tetrafluoroborate (68400-46-4) C₁₆H₂₄BF₄N₃O₃ Diazonium, bis(isopropoxy) 393.19 HPLC analysis, coupling reactions
1-Benzoyl-4-[bis(isopropoxy)nitrophenyl]piperazine Not provided Piperazine, benzoyl ~400 (estimated) Antimicrobial/anticancer research
4,4′-[(4-Nitrophenyl)methylene]bis[morpholine] (6425-11-2) C₁₅H₂₀N₃O₃ Bridged morpholine, nitro 290.34 Polymer chemistry, ligand design

Physicochemical and Functional Insights

  • Reactivity : Diazonium derivatives (e.g., CAS 68400-46-4) exhibit higher reactivity due to the labile N₂⁺ group, whereas morpholine and piperazine analogs prioritize stability for pharmaceutical use.
  • Synthetic Routes : Nickel-catalyzed amination () and nucleophilic aromatic substitution () are plausible methods for synthesizing these compounds.

Biological Activity

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- (CAS Number: 68400-49-7) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C16_{16}H24_{24}N2_2O5_5
  • Molecular Weight : 324.378 g/mol
  • LogP : 3.17
  • InChI Key : QKOQWHQAZFRCQI-UHFFFAOYSA-N

Biological Activity

The biological activity of morpholine derivatives is significant in various fields, particularly in medicinal chemistry. Here are some key findings:

Antimicrobial Activity

A study evaluated the antimicrobial properties of morpholine derivatives, including the compound . The results indicated that certain derivatives exhibited potent antibacterial effects against various pathogens. Specifically, the Minimum Inhibitory Concentration (MIC) values were reported as low as 0.22 to 0.25 µg/mL for the most active compounds tested .

Central Nervous System Effects

Research highlights the role of morpholine derivatives in modulating receptors involved in mood disorders and neurodegenerative diseases. The presence of the morpholine ring enhances solubility and permeability across the blood-brain barrier, making these compounds promising candidates for CNS drug development . Notably, interactions with sigma receptors and inhibition of enzymes related to Alzheimer's disease have been documented .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of morpholine derivatives. A comprehensive study involving 979 chemicals revealed that morpholine compounds showed varying degrees of acute toxicity across different species . These findings underscore the importance of thorough toxicological evaluations when considering morpholine-based drugs.

Case Studies

  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy of morpholine derivatives.
    • Methods : In vitro testing against common bacterial strains.
    • Results : Significant inhibition zones were observed for several derivatives, indicating strong antibacterial properties.
  • CNS Drug Discovery :
    • Objective : Investigate the potential of morpholine derivatives in treating neurodegenerative diseases.
    • Methods : Molecular docking studies and receptor binding assays.
    • Results : Compounds demonstrated effective binding to target receptors involved in Alzheimer's disease, suggesting therapeutic potential .

Data Table

PropertyValue
CAS Number68400-49-7
Molecular FormulaC16_{16}H24_{24}N2_2O5_5
Molecular Weight324.378 g/mol
LogP3.17
Antimicrobial MIC0.22 - 0.25 µg/mL
Toxicity Assessment (LD50)Varies by species (see detailed studies)

Q & A

Q. What are the recommended synthetic routes for Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-?

Methodological Answer: The synthesis of this morpholine derivative can be inferred from analogous compounds. A plausible route involves:

Acylation : Reacting morpholine with 2,5-bis(1-methylethoxy)-4-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane or THF) to form the target compound via nucleophilic acyl substitution .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Validation : Confirm purity via HPLC or TLC.

Q. Key Parameters

StepReagents/ConditionsSolventReaction TimeYield (%)
Acylation2,5-bis(1-methylethoxy)-4-nitrobenzoyl chloride, Et₃NDCM/THF6–12 hours~60–75 (estimated)

Q. How can structural characterization be performed for this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm the morpholine ring, bis-isopropoxy groups, and nitro-substituted aromatic protons. Key peaks:
    • δ 1.2–1.4 ppm (isopropoxy CH₃), δ 3.6–4.2 ppm (morpholine and isopropoxy CH), δ 8.0–8.5 ppm (aromatic protons adjacent to nitro group).
  • IR : Stretching vibrations for C-O (1250 cm⁻¹), NO₂ (1520 cm⁻¹), and morpholine C-N (1100 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺.

Q. What computational methods can predict the electronic properties of the nitro group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). This reveals electron-deficient regions near the nitro group, guiding reactivity predictions (e.g., susceptibility to nucleophilic attack) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.

Q. Key Outputs

ParameterValue (DFT)Relevance
HOMO-LUMO Gap~4.5 eVIndicates redox activity
Mulliken Charge (Nitro O)-0.45Electrophilic character

Q. How can contradictions between experimental and computational reaction kinetics be resolved?

Methodological Answer:

Re-evaluate Computational Models : Ensure transition states are accurately located using higher-level theories (e.g., CCSD(T)) or solvent-implicit models.

Experimental Validation :

  • Conduct kinetic studies under controlled conditions (temperature, solvent polarity).
  • Compare Arrhenius plots with simulated activation energies.

Error Analysis : Quantify uncertainties in DFT functionals (e.g., B3LYP vs. M06-2X) and experimental measurement errors .

Q. What methodologies are suitable for studying the compound’s stability under varying pH?

Methodological Answer:

  • Stress Testing :
    • Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours.
    • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Degradation Pathways :
    • Acidic conditions: Hydrolysis of isopropoxy groups.
    • Basic conditions: Morpholine ring opening.

Q. How can biological activity be assessed without commercial assay kits?

Methodological Answer:

  • In-house Enzyme Inhibition Assays :
    • Target enzymes (e.g., kinases) using purified proteins.
    • Use fluorescence-based substrates (e.g., ATP-competitive probes).
    • Calculate IC₅₀ values from dose-response curves .
  • Microbial Susceptibility : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound-loaded discs.

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.
  • Waste Disposal : Neutralize acidic/basic degradation products before disposing in halogenated waste containers.
  • Emergency Measures :
    • Skin contact: Wash with 10% sodium bicarbonate solution.
    • Inhalation: Administer oxygen if respiratory irritation occurs .

Q. How can regioselective functionalization of the aromatic ring be achieved?

Methodological Answer:

  • Directed Ortho-Metalation (DoM) : Use LDA (lithium diisopropylamide) to deprotonate positions adjacent to nitro groups.
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Process Optimization :
    • Switch to continuous flow reactors for better heat management.
    • Use scavenger resins (e.g., polymer-bound Et₃N) to remove HCl byproducts.
  • Design of Experiments (DoE) : Screen parameters (temperature, stoichiometry) via fractional factorial design .

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